(R)-2-(3,3-Difluorocyclohexyl)acetic acid
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Overview
Description
(R)-2-(3,3-Difluorocyclohexyl)acetic acid is a synthetic organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with two fluorine atoms at the 3,3-positions and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-2-(3,3-Difluorocyclohexyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with a cyclohexyl derivative that can be readily fluorinated.
Fluorination: The cyclohexyl ring is subjected to fluorination to introduce the difluoromethyl groups at the 3,3-positions. This can be achieved using reagents such as Selectfluor or Deoxo-Fluor.
Functionalization: The fluorinated cyclohexyl compound is then functionalized to introduce the acetic acid moiety. This can be done through a series of reactions involving oxidation and esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced catalytic systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (R)-2-(3,3-Difluorocyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Various nucleophiles, such as halides or alkoxides, can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, esters, and amides.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
(R)-2-(3,3-Difluorocyclohexyl)acetic acid has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including its role as an intermediate in the synthesis of bioactive molecules.
Medicine: Research has explored its use in the development of pharmaceuticals, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (R)-2-(3,3-Difluorocyclohexyl)acetic acid exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways involved in disease processes.
Comparison with Similar Compounds
2-(3,3-Difluorocyclohexyl)acetic acid (S-enantiomer)
2-(3,3-Dichlorocyclohexyl)acetic acid
2-(3,3-Dibromocyclohexyl)acetic acid
Uniqueness: (R)-2-(3,3-Difluorocyclohexyl)acetic acid is unique due to its specific stereochemistry and the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its similar compounds.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
2-[(1R)-3,3-difluorocyclohexyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O2/c9-8(10)3-1-2-6(5-8)4-7(11)12/h6H,1-5H2,(H,11,12)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVIPQWQGWXNKS-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)(F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CC(C1)(F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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